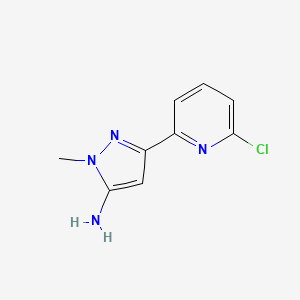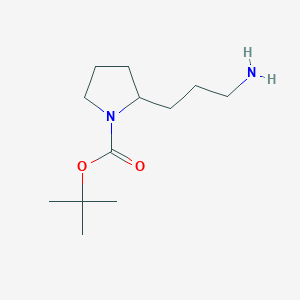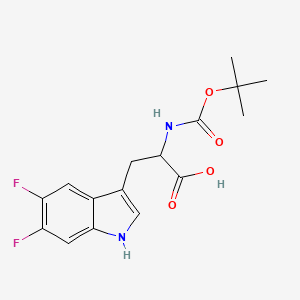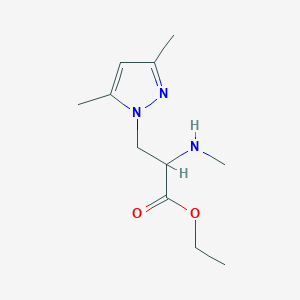
3-(2,3,4-Trifluorobenzyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3,4-Trifluorobenzyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceuticals . The trifluorobenzyl group attached to the piperidine ring enhances the compound’s chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3,4-Trifluorobenzyl)piperidine typically involves the reaction of 2,3,4-trifluorobenzyl chloride with piperidine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction can be represented as follows:
2,3,4-Trifluorobenzyl chloride+Piperidine→this compound+HCl
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction is typically conducted in a solvent such as dichloromethane or toluene, and the product is purified using techniques like distillation or recrystallization . The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,3,4-Trifluorobenzyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Substitution: The trifluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in polar solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
3-(2,3,4-Trifluorobenzyl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(2,3,4-Trifluorobenzyl)piperidine involves its interaction with specific molecular targets and pathways. The trifluorobenzyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can modulate various signaling pathways, including the NF-κB and PI3K/Akt pathways, which are involved in cell proliferation and survival . The compound’s ability to inhibit these pathways makes it a potential candidate for anticancer and anti-inflammatory therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Fluorobenzyl)piperidine: Another piperidine derivative with similar structural features but different pharmacological properties.
Uniqueness
3-(2,3,4-Trifluorobenzyl)piperidine is unique due to the presence of the trifluorobenzyl group, which imparts distinct chemical and biological properties. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, making it more effective in penetrating biological membranes and interacting with molecular targets .
Propriétés
Formule moléculaire |
C12H14F3N |
|---|---|
Poids moléculaire |
229.24 g/mol |
Nom IUPAC |
3-[(2,3,4-trifluorophenyl)methyl]piperidine |
InChI |
InChI=1S/C12H14F3N/c13-10-4-3-9(11(14)12(10)15)6-8-2-1-5-16-7-8/h3-4,8,16H,1-2,5-7H2 |
Clé InChI |
CFZORHKASJALFP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)CC2=C(C(=C(C=C2)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


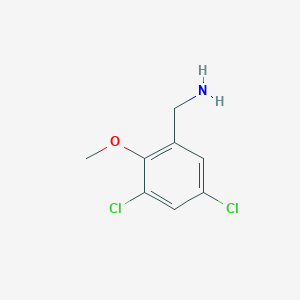



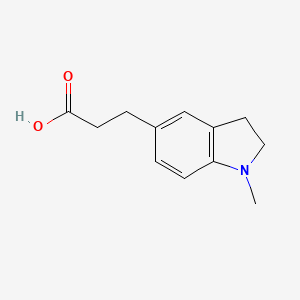

![2-Azabicyclo[3.3.1]nonan-8-one](/img/structure/B13542337.png)

![1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-2-propanone](/img/structure/B13542343.png)

